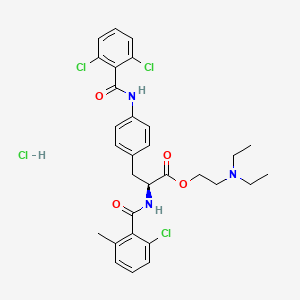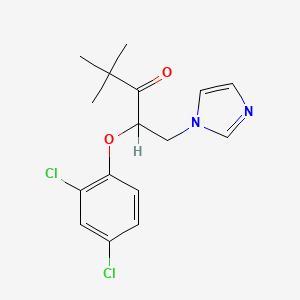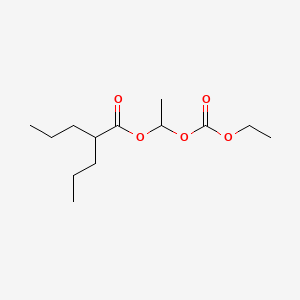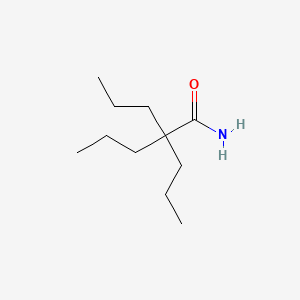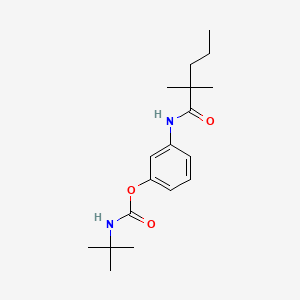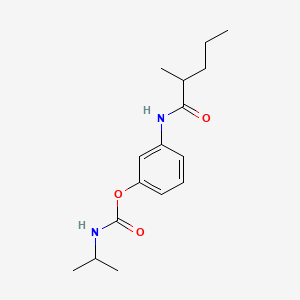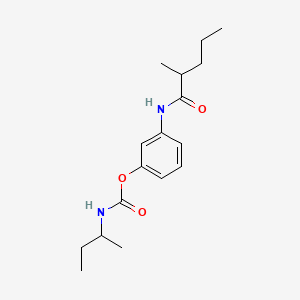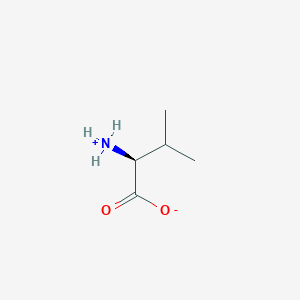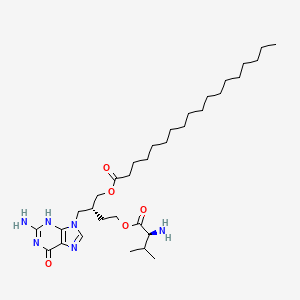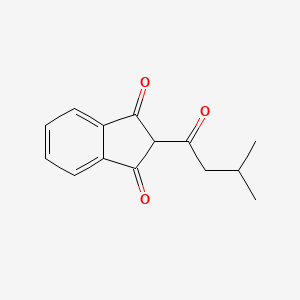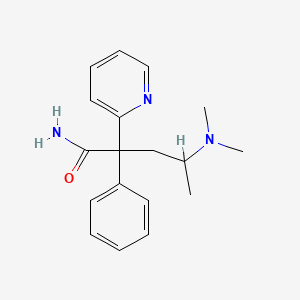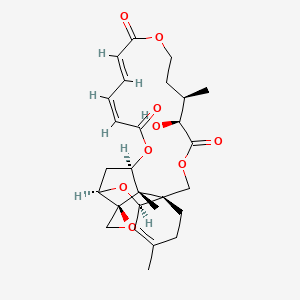
Verrucarin A
Vue d'ensemble
Description
La vérucarine A est un composé chimique qui appartient à la classe des trichotécenes, un groupe de toxines sesquiterpéniques produites par plusieurs champignons, y compris des espèces du genre Fusarium . Elle a été décrite pour la première fois en 1962 et est connue pour ses puissantes propriétés cytotoxiques . La vérucarine A est classée comme un trichotécene de type D en raison de son schéma de substitution dans la structure de base du 12,13-époxytrichothec-9-ène .
Mécanisme D'action
Verrucarin A, also known as Muconomycin A, is a type D macrocyclic mycotoxin derived from the pathogenic fungus Myrothecium verrucaria . This compound has been studied for its potential therapeutic applications, particularly in the field of oncology .
Target of Action
This compound primarily targets the protein biosynthesis machinery within cells . It inhibits protein biosynthesis by preventing peptidyl transferase activity . Additionally, it has been identified as a potent and selective inhibitor of the Steroid Receptor Coactivator-3 (SRC-3) . SRC-3 is a critical coactivator associated with tumor initiation, progression, recurrence, metastasis, and chemoresistance .
Mode of Action
This compound interacts with its targets to inhibit their function. By preventing peptidyl transferase activity, it disrupts protein biosynthesis, which is crucial for cell growth and survival . In the case of SRC-3, this compound promotes the degradation of the SRC-3 protein, thereby inhib
Analyse Biochimique
Biochemical Properties
Verrucarin A is known to inhibit protein biosynthesis by preventing peptidyl transferase activity . This class of toxins, including this compound, mainly interacts with ribosomes and blocks peptide-bond formation and translation initiation . The olefin and epoxide within the basic trichothecene structure of this compound are crucial for toxicity .
Cellular Effects
This compound has been shown to inhibit the growth of various cancer cell lines, including leukemia and breast cancer . It activates caspases and apoptosis and inflammatory signaling in macrophages . This compound increases the levels of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss, cytochrome c release, caspase activation, and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It effectively increases the phosphorylation of p38MAPK and diminishes the phosphorylation of ERK/Akt . It also causes cell cycle deregulation through the induction of p21 and p53 . Furthermore, it has been suggested that this compound inhibits SRC-3 through its interaction with an upstream effector .
Temporal Effects in Laboratory Settings
This compound has been shown to induce apoptotic cell death in a dose- and time-dependent manner . It has been observed to cause chromatin condensation, cell shrinkage, and nuclear fragmentation over time .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound is cytotoxic toward multiple types of cancer cells at low nanomolar concentrations .
Metabolic Pathways
Trichothecenes, including this compound, are generally formed via the mevalonate pathway beginning with the precursor farnesyl pyrophosphate (FPP) . After cyclization of FPP to form trichodiene, a series of oxygenation events occur .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La biosynthèse de la vérucarine A commence avec le précurseur pyrophosphate de farnésyle, qui subit une cyclisation pour former le trichodiène . Ceci est suivi d'une série d'événements d'oxydation catalysés par des enzymes du cytochrome P450, conduisant à la formation d'isotrichodiol . L'isotrichodiol s'isomérise ensuite pour donner la structure de base du trichotécane, qui subit d'autres hydroxylations et acylations pour former la vérucarine A .
Méthodes de production industrielle : La production industrielle de la vérucarine A implique généralement la culture de champignons tels que des espèces de Fusarium dans des conditions contrôlées pour maximiser le rendement . Le composé est ensuite extrait et purifié à l'aide de diverses techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : La vérucarine A subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la vérucarine A.
Substitution : Des réactions de substitution peuvent se produire à diverses positions sur la molécule, conduisant à la formation de différents analogues.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la vérucarine A, chacun présentant des activités biologiques distinctes .
4. Applications de la recherche scientifique
La vérucarine A a un large éventail d'applications de recherche scientifique :
Médecine : Le composé a montré un potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber la synthèse des protéines et à induire l'apoptose dans les cellules cancéreuses
5. Mécanisme d'action
La vérucarine A exerce ses effets principalement en inhibant la biosynthèse des protéines. Elle empêche l'activité de la peptidyl transférase, une enzyme cruciale pour l'élongation des protéines lors de la traduction . Cette inhibition conduit à l'accumulation de polypeptides incomplets et déclenche finalement l'apoptose dans les cellules affectées . La vérucarine A active également diverses voies de signalisation, y compris la voie des kinases de protéines activées par les mitogènes, ce qui contribue à ses effets cytotoxiques .
Composés similaires :
- Roridine A
- Satratoxine H
- Toxine T-2
Comparaison : La vérucarine A est unique parmi les trichotécenes en raison de son schéma de substitution spécifique et de la présence d'un cycle supplémentaire reliant les positions C-4 et C-15 . Cette caractéristique structurelle contribue à sa forte cytotoxicité par rapport à d'autres trichotécenes . Alors que des composés comme la roridine A et la satratoxine H présentent également des effets cytotoxiques puissants, la structure unique de la vérucarine A la rend particulièrement efficace pour inhiber la synthèse des protéines et induire l'apoptose .
Applications De Recherche Scientifique
Verrucarin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of trichothecenes.
Biology: this compound is used to investigate the mechanisms of fungal toxicity and resistance in plants.
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit protein synthesis and induce apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
- Roridin A
- Satratoxin H
- T-2 Toxin
Comparison: Verrucarin A is unique among trichothecenes due to its specific substitution pattern and the presence of an additional ring linking the C-4 and C-15 positions . This structural feature contributes to its high cytotoxicity compared to other trichothecenes . While compounds like Roridin A and Satratoxin H also exhibit potent cytotoxic effects, this compound’s unique structure makes it particularly effective in inhibiting protein synthesis and inducing apoptosis .
Propriétés
IUPAC Name |
(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18-,19-,20-,23+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUGUZJQJYVUHS-IDXDZYHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017607 | |
| Record name | Verrucarin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] | |
| Record name | Verrucarin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9602 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3148-09-2 | |
| Record name | Verrucarin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verrucarin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verrucarin� A from Myrothecium sp. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERRUCARIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL62X66O4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


